![molecular formula C7H7NO B12909447 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one CAS No. 82450-02-0](/img/structure/B12909447.png)
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azabicyclo[420]octa-1(6),4-dien-2-one is a nitrogen-containing heterocyclic compound This bicyclic structure consists of a six-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be achieved through various synthetic routes. One common method involves the Ugi multicomponent reaction, which combines an isocyanide, an aldehyde, an amine, and a carboxylic acid to form the desired bicyclic structure . This reaction is typically carried out under mild conditions, making it an efficient and versatile approach.
Another method involves the photochemical transformation of enone-olefin systems. This approach utilizes [2+2] cycloaddition reactions to construct the bicyclic framework . The reaction conditions often include the use of ultraviolet light and specific catalysts to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The Ugi multicomponent reaction, due to its efficiency and mild conditions, is particularly suitable for large-scale production. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of functionalized derivatives, depending on the substituents introduced.
科学的研究の応用
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial and anticancer applications, the compound is believed to inhibit key enzymes and disrupt cellular processes . Molecular docking studies have shown that the compound can bind to active sites of enzymes, thereby inhibiting their activity and leading to the desired therapeutic effects .
類似化合物との比較
3-Azabicyclo[4.2.0]octa-1(6),4-dien-2-one can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a different ring structure and is used in drug discovery for its unique pharmacological properties.
Bicyclo[4.2.0]octa-1,5,7-triene: This compound is synthesized using rhodium-catalyzed reactions and has applications in materials science.
The uniqueness of this compound lies in its specific ring structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
特性
CAS番号 |
82450-02-0 |
|---|---|
分子式 |
C7H7NO |
分子量 |
121.14 g/mol |
IUPAC名 |
3-azabicyclo[4.2.0]octa-1(6),4-dien-2-one |
InChI |
InChI=1S/C7H7NO/c9-7-6-2-1-5(6)3-4-8-7/h3-4H,1-2H2,(H,8,9) |
InChIキー |
WXCVAKPVFPOUQO-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C1C=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
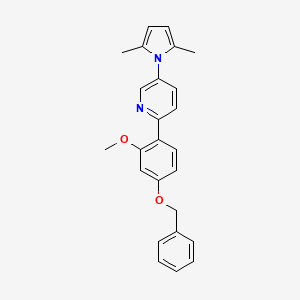
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

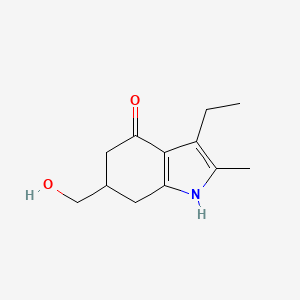
![10-Oxo-10-[(1-oxo-2,3-dihydro-1H-isoindol-4-yl)amino]decanoic acid](/img/structure/B12909396.png)
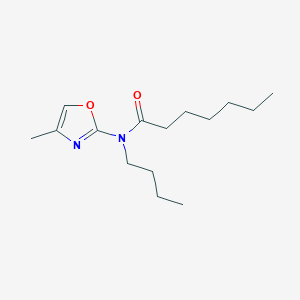
![N,N-Dimethyl-6-[(E)-phenyldiazenyl]pyridazin-3-amine](/img/structure/B12909407.png)

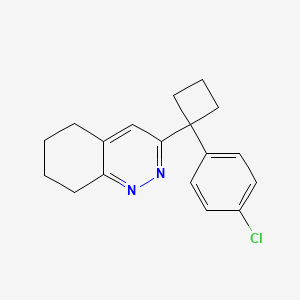
![(2Z)-N-{2-[(1H-Indol-3-yl)sulfanyl]ethyl}-1-methylpyrrolidin-2-imine](/img/structure/B12909432.png)
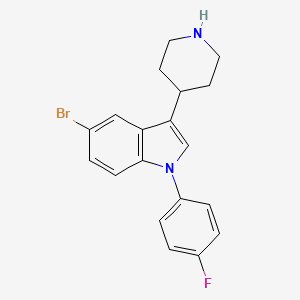
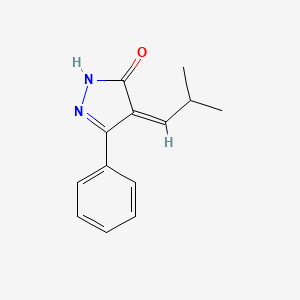
![N,N-Bis[4-(1-benzothiophen-2-YL)phenyl]perylen-3-amine](/img/structure/B12909456.png)
